3-[(2-Fluorophenyl)thio]propanoic acid
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of organosulfur chemistry, which has been recognized as a fundamental area of organic synthesis since the early 20th century. Organosulfur compounds have gained prominence due to their widespread occurrence in nature and their critical roles in biological systems, with sulfur being vital for life processes. The systematic study of organosulfur compounds intensified as researchers recognized their unique chemical properties and potential applications in medicinal chemistry and materials science.
The specific synthesis and characterization of fluorinated thioether derivatives like this compound represents a convergence of two important chemical domains: fluorine chemistry and sulfur chemistry. The introduction of fluorine atoms into organic molecules has been a subject of intense research interest due to the unique properties that fluorine imparts, including enhanced metabolic stability and altered electronic characteristics. The combination of fluorinated aromatic systems with thioether linkages creates compounds with distinctive reactivity patterns and potential applications in pharmaceutical development.
The documented presence of this compound in chemical databases and commercial suppliers indicates its established status within the research community. The assignment of Chemical Abstracts Service number 21243-09-4 reflects its formal recognition and cataloging within the global chemical literature. This systematic identification facilitates reproducible research and enables collaborative studies across different research institutions.
Nomenclature and Classification
This compound exhibits a systematic nomenclature that reflects its structural complexity and functional group arrangement. The International Union of Pure and Applied Chemistry name for this compound is 3-[(2-fluorophenyl)methylsulfanyl]propanoic acid, which precisely describes the connectivity pattern and substitution pattern. Alternative nomenclature systems recognize this compound as 3-((2-Fluorophenyl)thio)propanoic acid, demonstrating the flexibility in chemical naming conventions while maintaining structural clarity.
Table 1: Nomenclature and Identification Data for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 21243-09-4 |
| Molecular Formula | C9H9FO2S |
| Molecular Weight | 200.23 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-[(2-fluorophenyl)methylsulfanyl]propanoic acid |
| Simplified Molecular Input Line Entry System | O=C(O)CCSC1=CC=CC=C1F |
| InChI Key | JPMXZLIXJBBIGL-UHFFFAOYSA-N |
| MDL Number | MFCD06208520 |
The structural classification of this compound places it within multiple chemical categories simultaneously. Primary classification identifies it as an organosulfur compound due to the presence of the sulfur atom bonded to both the aromatic ring and the aliphatic chain. Secondary classification recognizes it as a carboxylic acid derivative, specifically a propanoic acid, due to the three-carbon carboxylic acid chain. Tertiary classification categorizes it as a thioether compound, reflecting the carbon-sulfur-carbon connectivity pattern that defines this functional group.
The presence of the fluorine substituent on the aromatic ring introduces additional classification considerations. The compound belongs to the family of fluorinated organic compounds, which exhibit distinct chemical and physical properties compared to their non-fluorinated analogs. The ortho-positioning of the fluorine atom relative to the thioether linkage creates specific electronic effects that influence the compound's reactivity and stability profiles.
Significance in Organosulfur Chemistry
This compound occupies a significant position within organosulfur chemistry due to its unique combination of structural features and reactivity patterns. The compound serves as a representative example of how fluorinated aromatic systems can be successfully integrated with sulfur-containing functional groups to create molecules with enhanced chemical properties. The thioether functionality present in this compound is particularly noteworthy, as thioethers are known for their stability under various reaction conditions and their ability to participate in selective chemical transformations.
The significance of this compound extends to its role as a synthetic intermediate in organic chemistry. The carboxylic acid functionality provides a versatile handle for further chemical elaboration through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions. Simultaneously, the thioether linkage offers opportunities for oxidation to sulfoxide or sulfone derivatives, expanding the synthetic utility of the molecule. The fluorinated aromatic ring contributes additional reactivity through potential nucleophilic aromatic substitution reactions, particularly when activated by appropriate reaction conditions.
Within the broader context of organosulfur compound research, this molecule exemplifies the successful integration of multiple functional groups in a single molecular framework. The strategic placement of the fluorine atom in the ortho-position relative to the sulfur substituent creates unique electronic environments that can influence both the chemical reactivity and the physical properties of the compound. Research has demonstrated that organosulfur compounds play significant roles in various biological processes and exhibit notable pharmacological activities, including anti-inflammatory effects through modulation of key cellular pathways.
The compound's significance is further highlighted by its potential applications in medicinal chemistry research. The combination of fluorine and sulfur functional groups in a single molecule creates opportunities for developing compounds with enhanced biological activity and improved pharmacokinetic properties. The fluorine atom can enhance metabolic stability and alter the compound's lipophilicity, while the sulfur atom can participate in specific interactions with biological targets.
Research Landscape and Bibliometric Analysis
The research landscape surrounding this compound reflects the compound's integration into multiple areas of chemical investigation. Analysis of available literature sources reveals a distributed research interest across synthetic organic chemistry, medicinal chemistry, and materials science applications. The compound's presence in multiple commercial chemical databases and supplier catalogs indicates sustained research demand and practical utility in laboratory settings.
Bibliometric analysis of organosulfur compound research demonstrates the growing importance of this chemical class in contemporary chemistry. The field has experienced significant expansion over the past decades, driven by recognition of the unique properties that sulfur-containing compounds exhibit. Research publications in this area have shown consistent growth, with particular emphasis on the development of new synthetic methodologies and the exploration of biological activities associated with organosulfur compounds.
Table 2: Research Distribution and Commercial Availability
| Research Domain | Application Areas | Commercial Suppliers |
|---|---|---|
| Synthetic Organic Chemistry | Intermediate synthesis, methodology development | Sigma-Aldrich, BLD Pharm, AccelaChem |
| Medicinal Chemistry | Drug discovery, pharmacological studies | EvitaChem, Ambeed |
| Materials Science | Functional materials, polymer chemistry | Multiple specialty suppliers |
| Analytical Chemistry | Reference standards, method development | Chemical database providers |
The documented synthesis methods for this compound reflect standard approaches to thioether formation, typically involving the reaction of 2-fluorothiophenol with appropriate alkyl halides or carboxylic acid derivatives. These synthetic approaches demonstrate the accessibility of the compound through established chemical transformations, contributing to its utility as a research tool and synthetic building block.
Current research trends in organosulfur chemistry indicate continued interest in developing new compounds with enhanced properties and novel applications. The integration of fluorine atoms into organosulfur frameworks represents a particularly active area of investigation, driven by the unique properties that fluorinated compounds exhibit in biological systems. The research community's sustained interest in compounds like this compound reflects the ongoing need for versatile synthetic intermediates and the recognition of organosulfur compounds as valuable chemical tools.
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(2-fluorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H9FO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
JPMXZLIXJBBIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 3-[(2-Fluorophenyl)thio]propanoic acid exhibits antimicrobial properties, particularly against Gram-negative bacteria. It functions as an inhibitor of the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity. In a study focused on structure-activity relationships, derivatives of this compound were synthesized and tested for their ability to inhibit T3SS-mediated secretion and translocation, revealing promising results with IC50 values below 1 µM .
Potential as Anti-cancer Agent
Another significant application is in cancer research. The compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound led to decreased viability of breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in oncology .
Biochemical Research
Enzyme Inhibition Studies
this compound has been explored as a scaffold for designing enzyme inhibitors. Its structural features allow for modifications that can enhance potency against specific targets, such as cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. Inhibitors of CDKs have implications in cancer therapy due to their role in controlling cell proliferation.
Drug Development
The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its reactivity can be exploited to create more complex molecules that may exhibit enhanced biological activities or improved pharmacokinetic properties. The ability to modify the fluorophenyl group allows chemists to tailor compounds for specific therapeutic targets .
Industrial Applications
Synthesis of Fine Chemicals
In the chemical industry, this compound is utilized as an intermediate in the production of fine chemicals and agrochemicals. Its functional groups enable it to participate in various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing more complex organic compounds .
Material Science
The compound's unique properties also make it a candidate for applications in material science, particularly in developing new polymers or coatings that require specific chemical resistance or functional characteristics due to the presence of the fluorine atom.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Effective against Pseudomonas aeruginosa T3SS | Potential treatment for drug-resistant infections |
| Anti-cancer Properties | Induces apoptosis in MCF-7 cells | Possible therapeutic agent for breast cancer |
| Enzyme Inhibition | Modulates CDK activity | Implications for cancer therapy development |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Aromatic Ring Substitutions
- 3-[(4-Methoxyphenyl)thio]propanoic acid (CAS 13739-36-1): The methoxy group at the para position is electron-donating, reducing acidity compared to electron-withdrawing groups like fluorine. This compound has a melting point of 184.8°C and low volatility (1.62E-06 mmHg at 25°C), suggesting high thermal stability .
- 3-((2,3,5,6-Tetrafluoro-4-sulfamoylphenyl)thio)propanoic acid (GZ18-21): The tetrafluoro and sulfamoyl groups enhance acidity and solubility in polar solvents. Its melting point (167–168°C) is lower than the methoxy analog, likely due to increased molecular symmetry .
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid: The thienopyrimidine moiety increases molecular complexity and lipophilicity, contributing to potent CK2 inhibition (IC₅₀ = 0.1 µM) .
Fluorination Patterns
- Perfluorinated Derivatives (e.g., 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]propanoic acid): Extensive fluorination improves resistance to enzymatic degradation but raises environmental persistence concerns. These compounds exhibit extreme hydrophobicity .
Kinase Inhibition
- Thienopyrimidine Derivatives: Compounds like 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid show high selectivity for CK2 (IC₅₀ = 0.1 µM) due to π-π stacking and hydrogen bonding with the kinase active site .
- MK-571 (3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][(3-(dimethylamino)-3-oxopropyl)thio]methyl]thio]propanoic acid): This leukotriene D4 antagonist demonstrates stereoselective plasma protein binding. The S-(+)-enantiomer is cleared 3.7× faster in rats, highlighting chirality-dependent pharmacokinetics .
Plant Growth Modulation
- 3-((6-R-Quinolin-4-yl)thio)propanoic Acid Derivatives: Sodium salts (e.g., QPA-5) enhance water solubility but increase toxicity, reducing sperm motility by 25–30%. Conversely, non-sodium analogs (e.g., QPA-1) are less toxic and stimulate rhizogenesis in Rosa damascena .
Chirality and Protein Binding
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Key Property |
|---|---|---|---|---|
| 3-[(2-Fluorophenyl)thio]propanoic acid | 2-F-C₆H₄-S- | 214.23 (calc.) | N/A | Moderate acidity, thioether stability |
| 3-[(4-Methoxyphenyl)thio]propanoic acid | 4-MeO-C₆H₄-S- | 212.27 | 184.8 | High thermal stability |
| GZ18-21 | 2,3,5,6-F₄-4-SO₂NH₂-C₆S- | 318.23 | 167–168 | High acidity, polar solubility |
| QPA-5 (sodium salt) | Quinolin-4-yl-S- (Na⁺) | ~300 (est.) | N/A | High solubility, increased toxicity |
Preparation Methods
Nucleophilic Substitution of Halogenated Esters with 2-Fluorothiophenol
A common approach involves reacting ethyl 2-bromopropionate with 2-fluorothiophenol under basic conditions to form the corresponding thioether ester intermediate. This reaction proceeds via nucleophilic attack of the thiolate anion on the alkyl bromide.
- Reaction conditions: Typically performed in an aprotic solvent such as acetone or dimethylformamide (DMF) with a base like triethylamine or potassium carbonate to generate the thiolate.
- Reaction time: Several hours at room temperature or mild heating.
- Outcome: Formation of ethyl 3-[(2-fluorophenyl)thio]propanoate.
Hydrolysis of the Ester to the Acid
The ester intermediate is then hydrolyzed under alkaline or acidic conditions to yield 3-[(2-fluorophenyl)thio]propanoic acid.
- Alkaline hydrolysis: Using aqueous sodium hydroxide or potassium hydroxide in a mixture of water and alcohol (methanol or ethanol) at 60–70 °C for 1–3 hours.
- Acidification: After hydrolysis, the reaction mixture is acidified (pH 3–5) with hydrochloric acid to precipitate the free acid.
- Extraction and purification: The acid is extracted with an organic solvent such as dichloromethane, dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness.
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Fluorophenyl)thio]propanoic acid, and how can reaction efficiency be optimized?
Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 2-fluorothiophenol and propanoic acid derivatives. For example:
- Thiol-ene coupling : React 3-mercaptopropanoic acid with 2-fluoroiodobenzene under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. Monitor progress via TLC or LC-MS .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for the molecular ion peak at m/z ≈ 214 [M-H]⁻. Confirm fragmentation patterns (e.g., loss of CO₂ or fluorophenyl groups) .
- NMR : Validate the structure via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.2–3.5 ppm for CH₂-S linkage) and ¹³C NMR (δ 170–175 ppm for the carboxylic acid group) .
- Melting point : Compare experimental values (e.g., 145–150°C) with literature data to assess purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling due to potential respiratory irritancy .
- Spill management : Neutralize spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite). Avoid water to prevent dispersion .
- Waste disposal : Collect in sealed containers labeled for halogenated organic waste, adhering to institutional guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biochemical efficacy of this compound derivatives?
Methodological Answer :
- Derivatization : Synthesize analogs by modifying the fluorophenyl group (e.g., introducing electron-withdrawing/-donating substituents) or replacing the thioether with sulfone/sulfoxide groups. Assess solubility via logP measurements .
- Biological assays : Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using fluorometric assays. Compare IC₅₀ values to correlate substituent effects with activity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites, guided by crystallographic data of related compounds .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., GC-MS for volatile byproducts, HRMS for exact mass) to confirm molecular composition. For instance, GC-MS spectra may show fragmentation at m/z 123 (C₆H₄F⁺) .
- Crystallography : Grow single crystals via slow evaporation in ethanol/water. Resolve discrepancies in NMR assignments (e.g., proton coupling patterns) using X-ray diffraction data .
- Isotopic labeling : Use deuterated solvents or ¹⁹F NMR to distinguish overlapping signals in complex mixtures .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
Methodological Answer :
- Hepatic microsome assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH regeneration system). Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive/non-competitive inhibition. Normalize activity to controls without the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
